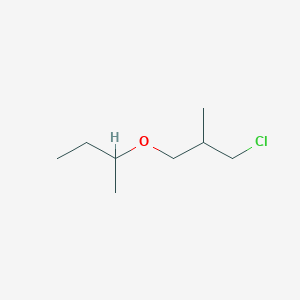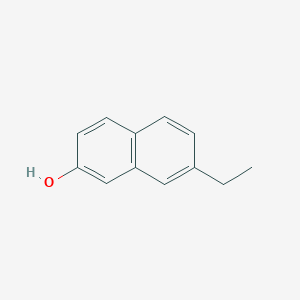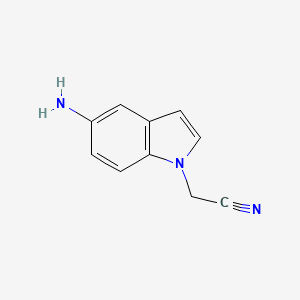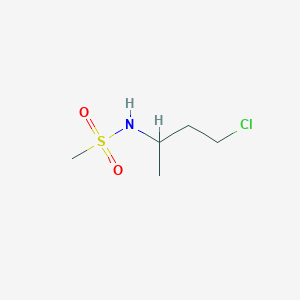
N-(4-chlorobutan-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobutan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s unique structure and properties make it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutan-2-yl)methanesulfonamide typically involves the reaction of 4-chlorobutan-2-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorobutan-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobutan-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-chlorobutan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorobutan-2-yl)benzenesulfonamide
- N-(4-chlorobutan-2-yl)ethanesulfonamide
- N-(4-chlorobutan-2-yl)propylsulfonamide
Uniqueness
N-(4-chlorobutan-2-yl)methanesulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C5H12ClNO2S |
|---|---|
Molekulargewicht |
185.67 g/mol |
IUPAC-Name |
N-(4-chlorobutan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H12ClNO2S/c1-5(3-4-6)7-10(2,8)9/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KQNTXOUYMMDBSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCl)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


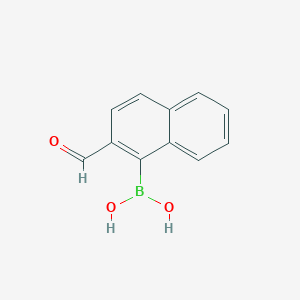
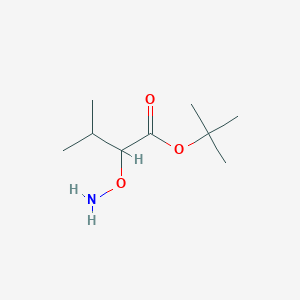
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
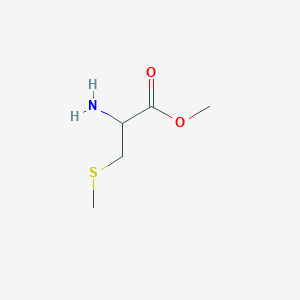

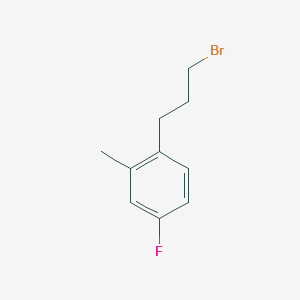
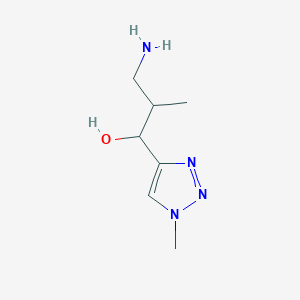

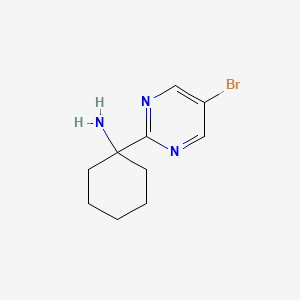
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
